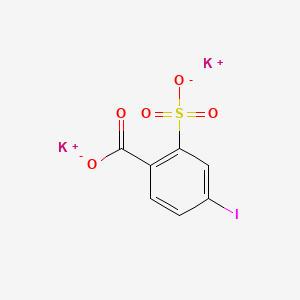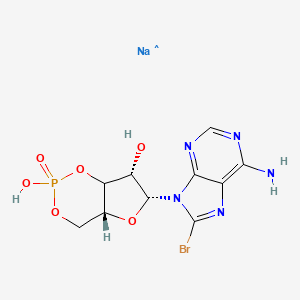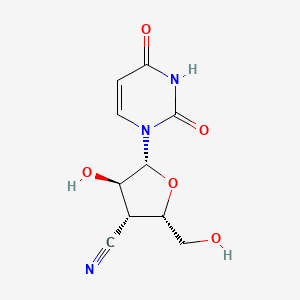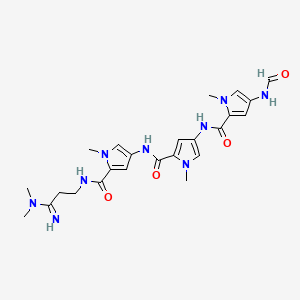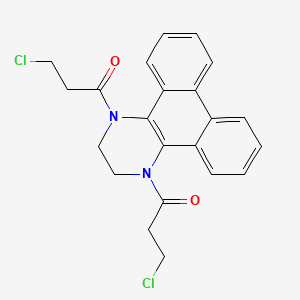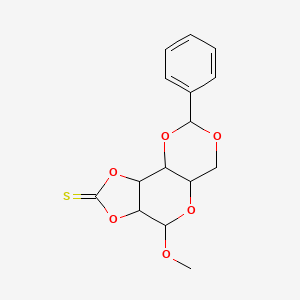
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene core with a methoxy group at the 4-position and a phenyl group at the 8-position, along with a thione group at the 2-position.
Métodos De Preparación
The synthesis of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific solvents.
Aplicaciones Científicas De Investigación
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves its interaction with specific molecular targets and pathways. The thione group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione can be compared with similar compounds such as:
2-Methoxy-6-phenyl-hexahydro-1,3,5,7-tetraoxa-cyclopropa(a)naphthalene: This compound has a similar core structure but lacks the thione group, which may result in different chemical and biological properties.
9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: This compound has a different core structure but shares the methoxy and phenyl groups, leading to some similarities in reactivity and applications.
Propiedades
Número CAS |
14086-06-7 |
|---|---|
Fórmula molecular |
C15H16O6S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
7-methoxy-12-phenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-4-thione |
InChI |
InChI=1S/C15H16O6S/c1-16-14-12-11(20-15(22)21-12)10-9(18-14)7-17-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |
Clave InChI |
WQXKACVWXQXVKD-UHFFFAOYSA-N |
SMILES canónico |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


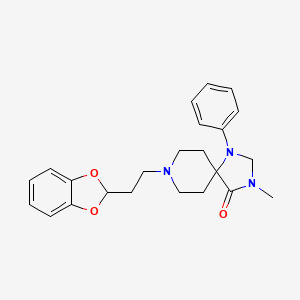




![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
